Lead tetraacetate

Catalog No.
S583675
CAS No.
546-67-8
M.F
C8H16O8Pb
M. Wt
447 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead tetraacetate

CAS Number

546-67-8

Product Name

Lead tetraacetate

Molecular Formula

C8H16O8Pb

Molecular Weight

447 g/mol

InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);

InChI Key

NVTAREBLATURGT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb]

Solubility

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.

Synonyms

Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb]

Strong Oxidizing Agent:

Lead tetraacetate acts as a strong oxidizing agent, meaning it readily accepts electrons from other molecules. This characteristic makes it valuable in organic synthesis for:

  • Cleaving vicinal diols: It selectively cleaves 1,2-diols (two hydroxyl groups attached to adjacent carbon atoms) to form carbonyl compounds (aldehydes or ketones) .
  • Decarboxylation of carboxylic acids: It removes carbon dioxide (decarboxylation) from carboxylic acids, leading to alkanes or alkenes .
  • Other oxidation reactions: Lead tetraacetate also finds use in various other oxidation reactions, including introducing acetoxy groups, dehydrogenation, and methylations .

Source of Acetyloxy Groups:

Lead tetraacetate can act as a source of the acetoxy group (CH₃COO-). This functionality is valuable in organic synthesis for introducing this group into various molecules. Examples include:

  • Acetoxylation of C-H bonds: It can selectively introduce the acetoxy group to specific carbon-hydrogen (C-H) bonds, such as benzylic, allylic, and α-oxygen ether C-H bonds .
  • Formation of cyclic ethers: Lead tetraacetate can be used to convert 1,2-diols into cyclic ethers by intramolecular C-O bond formation .

Lead tetraacetate, also known as lead(IV) acetate, is an organometallic compound with the chemical formula Pb(C₂H₃O₂)₄. It appears as a colorless solid that is soluble in nonpolar organic solvents but is sensitive to moisture, leading to degradation. The compound features a lead(IV) ion coordinated by four bidentate acetate ions, forming a unique structure where the lead atom is surrounded by oxygen atoms in a flattened trigonal dodecahedron configuration . Lead tetraacetate is primarily utilized in organic synthesis due to its strong oxidizing properties.

Lead tetraacetate is a highly toxic compound due to the presence of lead. It is a suspected carcinogen and can cause severe health problems upon inhalation, ingestion, or skin contact.

  • Acute Toxicity: Lead tetraacetate exposure can lead to symptoms like nausea, vomiting, abdominal pain, diarrhea, convulsions, and coma.
  • Chronic Toxicity: Chronic exposure can cause damage to the nervous system, kidneys, and reproductive system. It can also lead to learning disabilities and behavioral problems in children.

Lead tetraacetate is recognized for its versatility as an oxidizing agent in organic chemistry. Some notable reactions include:

  • Oxidative Decarboxylation: It facilitates the conversion of carboxylic acids into various compounds, depending on the substrate and conditions used .
  • Acetoxylation: This reaction involves the introduction of acetoxy groups into benzylic and allylic positions, transforming compounds such as dioxane into 2-acetoxy-1,4-dioxane .
  • Cleavage of Diols: Lead tetraacetate effectively cleaves 1,2-diols to yield aldehydes or ketones, often used as an alternative to ozonolysis .
  • Hydrazone Dehydrogenation: It converts hydrazones into carbonyl compounds along with corresponding alcohols .
  • Reactions with Alkenes: The compound can react with alkenes to produce γ-lactones and facilitate oxidative cleavage of allyl alcohols when combined with ozone .

Lead tetraacetate exhibits significant toxicity and is classified as a neurotoxin. Its exposure can adversely affect various systems in the body, including the central nervous system, kidneys, and reproductive system. Furthermore, it poses risks to gum tissue and blood health due to its lead content . Due to these harmful effects, strict safety measures are necessary when handling this compound.

Pb3O4+4Ac2OPb OAc 4+2Pb OAc 2\text{Pb}_3\text{O}_4+4\text{Ac}_2\text{O}\rightarrow \text{Pb OAc }_4+2\text{Pb OAc }_2

Additionally, lead(II) acetate can be oxidized to lead tetraacetate using chlorine gas as follows:

2Pb OAc 2+Cl2Pb OAc 4+PbCl22\text{Pb OAc }_2+\text{Cl}_2\rightarrow \text{Pb OAc }_4+\text{PbCl}_2

These methods highlight the compound's reliance on specific reagents and conditions for successful synthesis .

Lead tetraacetate finds extensive applications in organic chemistry due to its oxidizing capabilities. Key applications include:

  • Organic Synthesis: Used for acetoxylation reactions and oxidative transformations.
  • Cleavage of Glycols: Employed for structural determination and degradation studies in carbohydrate chemistry .
  • Preparation of Organolead Compounds: Acts as a reagent for synthesizing various organolead derivatives.
  • Decarboxylation Reactions: Facilitates the formation of alkenes and acetate esters from carboxylic acids .

Research has explored the interactions of lead tetraacetate with various organic substrates. Notably, it has been shown to react with hydrocarbons through free radical mechanisms, yielding acetate esters as products . Additionally, studies have indicated that it can interact effectively with hydrazones and alcohols, demonstrating its broad reactivity profile in organic synthesis .

Lead tetraacetate shares similarities with several other lead compounds and organometallic reagents. Below is a comparison highlighting its uniqueness:

CompoundFormulaCharacteristicsUnique Features
Lead(II) AcetatePb(C₂H₃O₂)₂Less toxic than lead tetraacetate; used in various applicationsLower oxidation state; limited oxidizing ability
Lead(IV) OxidePbO₂Strong oxidizer; used in batteriesDifferent oxidation state; less versatile
Lead(II) OxidePbOUsed in glass and ceramics; lower reactivityStable under ambient conditions
Acetic Anhydride(CH₃CO)₂OUsed for acetylation reactionsNot a metal compound; different reactivity

Lead tetraacetate stands out due to its strong oxidizing properties and versatility in facilitating various organic reactions that other similar compounds may not achieve effectively .

Physical Description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)
Colorless to pink solid from glacial acetic acid; [Merck Index # 5423]

Color/Form

Colorless monoclinic prisms from glacial acetic acid
Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

448.06117 g/mol

Monoisotopic Mass

448.06117 g/mol

Heavy Atom Count

17

Density

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink
2.228 at 17 °C/4 °C

Odor

LIKE ACETIC ACID OR VINEGAR

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, lead oxides.

Melting Point

347 °F (USCG, 1999)
175-180 °C

UNII

CFN24B03DB

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (94.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (98.59%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (97.18%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.59%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

546-67-8

Wikipedia

Lead(IV)_acetate

Methods of Manufacturing

Prepd from Pb3O4 and glacial acetic acid preferably in the presence of some acetic anhydride; ... Prepn by electrolysis.[The Merck Index, Fourteenth Edition (2006)
... Prepared by adding warm, anhydrous, glacial acetic acid to red lead (Pb3O4) and subsequently cooling the solution.

General Manufacturing Information

Acetic acid, lead(4+) salt (4:1): ACTIVE

Storage Conditions

Dry material can be stored in sealed, evacuated ampules.
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Store under inert gas. Air and moisture sensitive.

Interactions

The usefulness of N-acetylcysteine (NAC) as a chelating agent was studied for ... lead tetraacetate. Mature Sprague-Dawley rats were intoxicated ... and placed in metabolic cages. Urinary excretion rates of intoxicant and total urine volume were determined during treatment with N-acetylcysteine, calcium EDTA, and/or dimercaptosuccinic acid .... Dimercaptosuccinic acid was most effective at the chelation of lead. NAC did not increase the excretion of lead ...

Stability Shelf Life

Unstable in air

Dates

Last modified: 08-15-2023

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